molecular formula C12H24N2O2 B1407249 4-(Boc-aminomethyl)azepane CAS No. 1408074-78-1

4-(Boc-aminomethyl)azepane

Cat. No. B1407249
CAS RN: 1408074-78-1
M. Wt: 228.33 g/mol
InChI Key: VZWFLFITYZGQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Boc-aminomethyl)azepane, also known as tert-butyl N-(azepan-4-ylmethyl)carbamate, is a chemical compound with the molecular formula C12H24N2O2 . It has a molecular weight of 228.33 .


Synthesis Analysis

The synthesis of 4-(Boc-aminomethyl)azepane involves the use of imine reductase (IRED)-catalyzed reductive amination . A triple-mutant I149Y/L200H/W234K was developed which showed high stereoselectivity, of up to >99% (S), toward reductive amination of N-Boc-4-oxo-azepane and different amines .


Molecular Structure Analysis

The molecular structure of 4-(Boc-aminomethyl)azepane is represented by the formula C12H24N2O2 . The InChI key for this compound is VZWFLFITYZGQKZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The Boc group in 4-(Boc-aminomethyl)azepane is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Physical And Chemical Properties Analysis

4-(Boc-aminomethyl)azepane is an oil at room temperature . It has a molecular weight of 228.33 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthetic Chemistry Intermediates

Azepane derivatives, including “4-(Boc-aminomethyl)azepane”, are widely used as key intermediates in synthetic chemistry. They serve as building blocks for creating complex molecules due to their versatile ring structure that can undergo various chemical reactions .

Biocatalysis

A specific mutant enzyme has shown high stereoselectivity in the reductive amination of N-Boc-4-oxo-azepane, making it a valuable biocatalyst for asymmetric synthesis of chiral azepane-4-amines . This application is significant in developing pharmaceuticals with high purity and efficacy.

Medicinal Chemistry

Azepane derivatives are found in several bioactive molecules with medicinal properties. They have been used to develop novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents . These compounds play a crucial role in the discovery of new lead compounds for therapeutic applications.

Opioid Analgesics

The compound Proheptazine, which is an azepane derivative, acts as an opioid analgesic producing effects such as analgesia, sedation, and nausea . This highlights the importance of azepane derivatives in pain management.

Anticancer Activity

Azepane derivatives have shown potential in anticancer research. They are being studied for their ability to inhibit cancer cell growth and could be key components in future cancer therapies .

Antidiabetic Activity

These compounds have also been investigated for their antidiabetic properties. They may contribute to the development of new treatments for diabetes by acting on biological pathways involved in glucose metabolism .

Antiviral Activity

With antiviral properties, azepane derivatives are part of ongoing research to combat viral infections. Their structural motifs make them suitable candidates for antiviral drug development .

Cardiovascular Therapeutics

Azepane scaffolds are present in medications used for treating cardiovascular diseases. Compounds like evacetrapib, benazepril, and tolvaptan contain azepane structures and are used in clinical settings to manage heart-related conditions .

Mechanism of Action

The mechanism of action of 4-(Boc-aminomethyl)azepane involves the use of imine reductase (IRED)-catalyzed reductive amination . This process is promising for the synthesis of alkylated chiral amines .

Safety and Hazards

4-(Boc-aminomethyl)azepane is considered hazardous . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl N-(azepan-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-10-5-4-7-13-8-6-10/h10,13H,4-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWFLFITYZGQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301139162
Record name Carbamic acid, N-[(hexahydro-1H-azepin-4-yl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Boc-aminomethyl)azepane

CAS RN

1408074-78-1
Record name Carbamic acid, N-[(hexahydro-1H-azepin-4-yl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408074-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(hexahydro-1H-azepin-4-yl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Boc-aminomethyl)azepane
Reactant of Route 2
4-(Boc-aminomethyl)azepane
Reactant of Route 3
4-(Boc-aminomethyl)azepane
Reactant of Route 4
4-(Boc-aminomethyl)azepane
Reactant of Route 5
4-(Boc-aminomethyl)azepane
Reactant of Route 6
4-(Boc-aminomethyl)azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.